molecular formula C22H21N3OS B7455270 [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone

[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone

Cat. No. B7455270
M. Wt: 375.5 g/mol
InChI Key: CYARAIYHWCVXOT-UHFFFAOYSA-N
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Description

[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone, also known as BPI-D1, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases. The compound was first synthesized in 2014 and since then, it has been the subject of numerous scientific studies to explore its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone is not fully understood, but it is believed to act as an inhibitor of several key signaling pathways involved in cell growth and survival. Specifically, [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone has been shown to inhibit the activity of the AKT and mTOR pathways, which are known to be dysregulated in many types of cancer. [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone has been shown to have a number of biochemical and physiological effects. In preclinical studies, [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in metastasis. In addition, [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone has been shown to have anti-inflammatory effects and to improve cognitive function in preclinical models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone is that it is a small molecule inhibitor, which makes it easier to deliver to cells and tissues. [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone also has a relatively low toxicity profile, which is important for its potential use as a therapeutic agent. However, one of the limitations of [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone is that it is a relatively new compound and its long-term safety and efficacy have not yet been established.

Future Directions

There are several potential future directions for research on [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone. One area of research could focus on further elucidating the mechanism of action of [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone, particularly with respect to its effects on the AKT, mTOR, and NF-κB pathways. Another area of research could focus on optimizing the synthesis of [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone to improve its yield and purity. Finally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone in humans.

Synthesis Methods

The synthesis of [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone involves a multistep process that includes the coupling of an indole derivative with a benzothiazole derivative using a palladium-catalyzed cross-coupling reaction. The resulting compound is then subjected to a series of chemical reactions to yield the final product. The synthesis of [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone has been shown to have potential therapeutic applications in the treatment of various diseases. It has been studied extensively in preclinical models of cancer, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. [2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-13-14(2)23-17-10-9-15(12-16(13)17)22(26)25-11-5-7-19(25)21-24-18-6-3-4-8-20(18)27-21/h3-4,6,8-10,12,19,23H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYARAIYHWCVXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCC3C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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